molecular formula C10H13ClO B14023783 1-Chloro-4-isopropoxy-2-methylbenzene

1-Chloro-4-isopropoxy-2-methylbenzene

Cat. No.: B14023783
M. Wt: 184.66 g/mol
InChI Key: YIVIEPYJERTAKF-UHFFFAOYSA-N
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Description

1-Chloro-4-isopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under basic conditions and a catalyst to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the isopropoxy group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-methoxy-4-isopropoxy-2-methylbenzene.

    Oxidation: Products include 1-chloro-4-isopropoxy-2-methylbenzaldehyde.

    Reduction: Products include 1-isopropoxy-2-methylbenzene.

Scientific Research Applications

1-Chloro-4-isopropoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and isopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-Chloro-2-isopropoxy-4-methylbenzene
  • 1-Chloro-4-methylbenzene
  • 1-Chloro-2-methylbenzene

Comparison: 1-Chloro-4-isopropoxy-2-methylbenzene is unique due to the presence of both the isopropoxy and methyl groups on the benzene ring, which influence its chemical properties and reactivity

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-chloro-2-methyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H13ClO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3

InChI Key

YIVIEPYJERTAKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)Cl

Origin of Product

United States

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